Dimethyl ether

Description

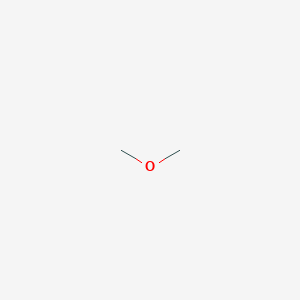

Structure

3D Structure

Properties

IUPAC Name |

methoxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O, Array, CH3OCH3 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dimethyl ether | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethyl_ether | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026937 | |

| Record name | Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl ether is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless compressed gas or liquid with a slight ether-like odor; [HSDB], COLOURLESS GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-8 °F at 760 mmHg (NTP, 1992), -24.82 °C, -23.6 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

25 °F (NTP, 1992), -42 °F (closed cup), Flammable gas | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 vol water takes up 37 vol gas, Sol in ether, acetone, chloroform; ethyl alcohol, SOL IN ORG SOLVENTS EXCEPT FOR POLYALCOHOLS, Soluble in oxygenated solvents, In water, 4.6X10+4 mg/L at 25 °C, Solubility in water, g/100ml: 2.4 | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.724 at -12.46 °F (USCG, 1999) - Less dense than water; will float, 1.91855 g/L at 1 atm and 25 °C, Relative density (water = 1): 0.61 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.617 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.6 (Air = 1), Relative vapor density (air = 1): 1.6 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.128 mmHg (NTP, 1992), 4450.0 [mmHg], 4450 mm Hg at 25 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS GAS @ USUAL TEMP, BUT EASILY CONDENSIBLE, Colorless gas, Colorless compressed gas or liquid | |

CAS No. |

115-10-6 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM13FS69BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-217.3 °F (NTP, 1992), -141.5 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Catalytic Systems and Reaction Mechanisms

The core catalytic system comprises a methanol synthesis catalyst (typically Cu/ZnO/Al₂O₃) and a dehydration catalyst (e.g., γ-Al₂O₃ or zeolites). Recent innovations include hybrid catalysts such as Cu-ZnO-Al₂O₃/HSiW (tungstosilicic acid) supported on TiO₂ or SiO₂, which enhance Brønsted acidity and DME production rates.

The reaction proceeds via three key steps:

Optimal syngas ratios (H₂:CO ≈ 1) and elevated pressures (7–13 MPa) maximize CO conversion (>80%) and DME selectivity.

Table 1: Performance of Hybrid Catalysts in Direct DME Synthesis

Reactor Design and Process Intensification

Fluidized-bed reactors are preferred for direct synthesis due to superior heat and mass transfer, mitigating hotspot formation in exothermic reactions. Simulations comparing plug flow (P–P) and mixed flow (P–M) models reveal that the P–M configuration aligns better with experimental CO conversions (>70%) and DME productivities (≥50 mmol/h/g).

Spatially patterned catalyst beds (e.g., layered arrangements of methanol synthesis and dehydration catalysts) have been explored but underperform compared to physical catalyst mixtures , which achieve 10–15% higher DME yields by maintaining favorable methanol concentrations.

Methanol Dehydration to this compound

Methanol dehydration is the dominant industrial method, leveraging acidic catalysts to convert methanol into DME. The reaction is equilibrium-limited, necessitating precise control of temperature, pressure, and catalyst activity.

Catalyst Development and Support Effects

γ-Al₂O₃ remains the benchmark dehydration catalyst, offering moderate acidity and stability at 240–300°C. Advances in heteropolyacids (e.g., HSiW) have enabled operation at lower temperatures (140–180°C) with DME production rates up to 50 mmol/h/g.

Support materials critically influence catalyst performance:

Table 2: Methanol Dehydration Catalysts and Performance

Pressure and Temperature Optimization

Increasing pressure to 10 bar enhances methanol conversion by shifting equilibrium toward DME, particularly for HSiW catalysts. At 200°C, methanol conversion declines due to thermodynamic limitations but recovers at higher pressures, achieving ~90% conversion.

Purification and Separation Processes

Crude DME streams contain impurities such as CO₂, CO, and unconverted methanol. Chemical scrubbing with potassium carbonate or amine solutions (e.g., monoethanolamine) effectively removes CO₂, though carbamate formation in amine systems necessitates careful solvent management.

Multi-stage depressurization and distillation achieve final DME purities >99.9%. Recycling unconverted syngas and methanol improves overall process efficiency.

Industrial Adaptations and Retrofit Strategies

Existing methanol production infrastructure can be retrofitted for DME synthesis by replacing Cu/ZnO/Al₂O₃ catalysts with hybrid systems. For example, simulations of Algeria’s Arzew methanol plant demonstrated successful DME production at 50 bar using a hybrid catalyst, maintaining original reactor dimensions and syngas parameters.

Emerging Trends and Challenges

-

Bifunctional Catalysts : Integrating methanol synthesis and dehydration active sites into single particles to minimize diffusion limitations.

-

Biomass-derived Syngas : Expanding feedstock diversity to include biogas and gasified biomass.

-

Carbon Utilization : Coupling CO₂ hydrogenation with DME synthesis to reduce carbon footprints.

Chemical Reactions Analysis

Dimethyl ether undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to formaldehyde and formic acid using catalysts such as silver or iron oxide at elevated temperatures.

Hydrolysis: In the presence of water and acid catalysts, this compound can hydrolyze to form methanol.

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Catalysts like silver or iron oxide, temperatures around 300°C.

Hydrolysis: Acid catalysts such as sulfuric acid, temperatures around 100°C.

Substitution: Various nucleophiles, depending on the desired product.

Major Products:

Oxidation: Formaldehyde, formic acid.

Hydrolysis: Methanol.

Substitution: Various substituted ethers.

Scientific Research Applications

Alternative Fuel for Internal Combustion Engines

DME has emerged as a promising alternative to diesel fuel in compression ignition engines. Its high cetane number (55-60) allows for efficient combustion with significantly reduced emissions of particulate matter and nitrogen oxides compared to traditional diesel fuels .

Case Study: DME in Heavy-Duty Vehicles

- Demonstration : Several multinational companies, including Nissan and Volvo, have developed heavy-duty vehicles capable of running on DME.

- Results : Vehicles operating on 100% DME achieved impressive mileage, showcasing its potential as a sustainable fuel source .

Blending with Liquefied Petroleum Gas (LPG)

DME can be blended with LPG, enhancing its utility as a cleaner-burning fuel for residential and industrial heating applications. The blending process improves combustion efficiency while maintaining low emissions .

Chemical Feedstock

DME serves as a critical feedstock in the chemical industry, particularly in the production of various chemicals:

- Methylating Agent : DME is used to produce dimethyl sulfate through the reaction with sulfur trioxide, which is essential for synthesizing numerous organic compounds .

- Acetic Acid Production : DME can be converted into acetic acid using carbonylation processes, which are vital for producing plastics and other chemicals .

Propellant Applications

DME is widely utilized as an aerosol propellant due to its favorable properties:

- Aerosol Products : It replaces halocarbon compounds in products like hair sprays and insecticides, providing an environmentally friendly option without compromising performance .

- Freeze Sprays : A mixture of DME and propane is used in freeze sprays for medical applications, demonstrating its versatility as a propellant .

Environmental Impact

DME's combustion produces negligible particulate matter and significantly lower nitrogen oxides compared to conventional fuels. This characteristic positions it as an environmentally friendly alternative that aligns with stringent emission regulations globally .

Data Table: Comparison of this compound with Conventional Fuels

| Property | This compound (DME) | Diesel Fuel | LPG |

|---|---|---|---|

| Cetane Number | 55-60 | 40-53 | 90-100 |

| Particulate Emissions | Near Zero | High | Low |

| NOx Emissions | 95% lower | High | Moderate |

| Toxicity | Low | Moderate | Low |

| Storage Pressure Required | ~75 psi | ~14 psi (liquid) | ~150 psi |

Mechanism of Action

Dimethyl ether is compared with other ethers and similar compounds:

Diethyl Ether: Unlike this compound, diethyl ether is a liquid at room temperature and is commonly used as an anesthetic and solvent.

Methanol: this compound is an isomer of methanol, but while methanol is a liquid and used as a fuel and solvent, this compound is a gas and has different applications.

Methyl tert-Butyl Ether: This compound is used as a gasoline additive to increase octane rating, whereas this compound is considered for use as a direct fuel.

Comparison with Similar Compounds

Comparison with Similar Compounds

Polyoxymethylene Dimethyl Ether (PODE)

PODE ($\text{CH}3\text{O}(\text{CH}2\text{O})n\text{CH}3$, $n \geq 1$) shares DME’s ether linkage and oxygen content but exists as a liquid under ambient conditions, simplifying storage and fuel-system compatibility . Both compounds exhibit high cetane numbers (PODE: ~75–90) and reduce PM emissions in diesel engines due to oxygenated combustion . However, DME’s gaseous state necessitates pressurized fuel systems, whereas PODE’s liquid form allows direct blending with diesel without infrastructure modifications . DME also degrades rubber seals, a limitation less prevalent in PODE applications .

Key Differences:

Ethanol ($\text{C}2\text{H}5\text{OH}$)

Ethanol and DME are structural isomers ($ \text{C}2\text{H}6\text{O} $) but differ functionally. Ethanol’s hydroxyl group enables hydrogen bonding, resulting in a higher boiling point (78°C vs. DME’s -24°C) and solubility in water . Ethanol is widely used in spark-ignition engines, whereas DME’s high cetane number suits compression-ignition systems. DME’s lower energy density (≈29 MJ/kg vs. ethanol’s ≈26.8 MJ/kg) is offset by its cleaner combustion profile .

Key Differences:

Diethyl Ether ($\text{C}2\text{H}5\text{OC}2\text{H}5$)

Diethyl ether (DEE), a larger ether, has a lower cetane number (~85–96) but is historically used as a solvent and anesthetic . Unlike DME, DEE’s higher volatility (boiling point: 34.6°C) and flammability limit its use in modern engines. DME’s simpler structure and oxygen content make it more favorable for emission-sensitive applications .

Liquefied Petroleum Gas (LPG)

LPG (primarily propane/butane) and DME share physical handling requirements (liquefaction under pressure) but differ chemically. DME’s oxygen content reduces CO and PM emissions compared to LPG’s hydrocarbon combustion . However, LPG’s established infrastructure and higher energy density (≈46 MJ/kg vs. DME’s ≈29 MJ/kg) make it more prevalent in existing markets .

Emission Comparison (Engine Use):

| Pollutant | DME | LPG | Diesel |

|---|---|---|---|

| PM Emissions | ~90% reduction vs. diesel | Moderate | High |

| NO$_x$ | Comparable to diesel | Lower than diesel | High |

| CO | Lower | Moderate | Moderate |

| Source |

Diesel Fuel

DME’s lack of C-C bonds eliminates soot precursors, reducing PM emissions by ~90% compared to diesel . However, diesel’s liquid state and energy density (≈45 MJ/kg) make it logistically simpler, whereas DME requires engine modifications for gaseous injection .

Biological Activity

Dimethyl ether (DME) is a simple ether with the formula . It has garnered attention not only as a potential alternative fuel but also for its various biological activities. This article explores the biological properties of DME, focusing on its effects on cellular processes, safety evaluations, and potential applications in medicinal chemistry.

This compound is a colorless gas at room temperature and pressure, with a slightly sweet odor. It is soluble in alcohol and ether but insoluble in water. DME can be synthesized through several methods, including the dehydration of methanol and the conversion of syngas (a mixture of hydrogen and carbon monoxide) into methanol followed by dehydration.

1. Cellular Senescence Inhibition

Research has indicated that DME has potential anti-aging properties through its effect on cellular senescence. A study demonstrated that DME purified from Inula japonica inhibited cellular senescence in human umbilical vein endothelial cells (HUVECs). The mechanism involved reducing senescence-associated β-galactosidase (SA-β-gal) activity, lowering p53 and p21 protein levels, and decreasing intracellular reactive oxygen species (ROS) levels. These findings suggest that DME could be beneficial in developing dietary supplements or cosmetics aimed at alleviating age-related diseases .

2. Antimicrobial Activity

DME has been evaluated for its antimicrobial properties, particularly in cannabis extracts. A study compared the efficacy of extracts obtained using different solvents, including DME, ethanol, and butane, against various microorganisms. The results showed that extracts prepared with DME exhibited significant antimicrobial activity against 18 out of 19 tested microorganisms, suggesting its potential as an alternative or supportive treatment for skin infections .

Safety Evaluations

The European Food Safety Authority (EFSA) has conducted evaluations regarding the safety of DME as an extraction solvent. The latest assessment concluded that DME poses no significant safety concerns under specified conditions of use. Notably, two in vitro genotoxicity studies did not indicate any genotoxic potential for DME, reinforcing its safety profile in food processing applications .

1. Renewable Solvent for Heavy Oil Recovery

A case study evaluated DME's performance as a renewable solvent derived from carbon dioxide utilization for heavy oil recovery in Canada. The assessment focused on technical, economic, and environmental aspects, highlighting DME's potential to enhance oil recovery processes while minimizing environmental impact .

2. Utilization as an LPG Mixed Fuel

In Indonesia, DME is being explored as a mixed fuel with liquefied petroleum gas (LPG). This narrative policy analysis examined governmental strategies to promote DME's use while addressing counter-narratives related to environmental concerns and resource availability .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for optimizing dimethyl ether synthesis via catalytic methanol dehydration?

- Methodology : Use fixed-bed or fluidized-bed reactors with γ-alumina catalysts. Monitor temperature (200–300°C), pressure (10–20 bar), and methanol feed rates to balance conversion and selectivity. Steam partial pressure must be controlled to avoid catalyst deactivation via hydroxyl group saturation .

- Key Metrics : Measure methanol conversion (>70%), DME selectivity (>90%), and catalyst lifetime (≥500 hours).

Q. How can researchers validate thermodynamic data for this compound in computational models?

- Methodology : Cross-reference experimental vapor pressure, enthalpy of formation, and phase-change data from the NIST Chemistry WebBook. Use high-precision tools like vibrating-wire viscometers for viscosity measurements under varying temperatures (243–373 K) and pressures (up to 30 MPa) .

- Validation : Compare simulation results (e.g., Aspen Plus) with NIST’s gas-phase thermochemistry datasets, ensuring deviations <5% for critical parameters like heat capacity and Gibbs free energy.

Q. What analytical techniques are most effective for quantifying DME oxidation intermediates?

- Methodology : Combine gas chromatography (GC) for stable species (CO, CO₂, CH₃OCH₃) with continuous-wave cavity ring-down spectroscopy (cw-CRDS) for real-time detection of formaldehyde (CH₂O) and hydrogen peroxide (H₂O₂). Calibrate instruments using helium-diluted standards at 500–1100 K .

- Limitations : GC may underestimate reactive radicals (e.g., HO₂●), requiring supplemental laser diagnostics or mass spectrometry.

Advanced Research Questions

Q. How can kinetic models resolve contradictions in low-temperature DME oxidation pathways?

- Methodology : Integrate quantum mechanics calculations for rate constants of branching reactions (e.g., CH₃OCH₂O₂ → CH₂O + CH₂O + OH●). Validate against jet-stirred reactor (JSR) data at 500–1100 K and rapid compression machine (RCM) ignition delays. Address discrepancies (e.g., methyl formate underprediction) by revising peroxy radical isomerization pathways .

- Key Insight : Low-temperature reactivity is dominated by O₂ addition to CH₃OCH₂●, while inhibition arises from HO₂● formation via β-scission .

Q. What reactor configurations mitigate catalyst deactivation in sorption-enhanced DME synthesis?

- Methodology : Implement pressure-swing adsorption (PSA) reactors with in-situ H₂O removal. Use γ-alumina sorbents cycled at 10–30 bar and 250°C to maintain catalyst activity. Experimental validation shows 15–20% higher DME yield compared to fixed beds .

- Optimization : Model sorption kinetics using Langmuir isotherms and adjust cycle times (<5 minutes) to prevent steam-induced γ-alumina deactivation .

Q. How does uncertainty in kinetic parameters propagate through DME combustion models?

- Methodology : Perform global sensitivity analysis (GSA) with quasi-random sampling of rate constants (e.g., ±25% uncertainty for H-abstraction reactions). Identify critical reactions via Spearman rank correlation coefficients (RCC >0.2). For example, CH₃OCH₃ + OH● → CH₃OCH₂● + H₂O contributes >30% variance to formaldehyde predictions .

- Mitigation : Refine rate constants for CH₃OCH₂O₂ decomposition using shock tube and flame-speed data to reduce CO₂ prediction errors by 10–15% .

Q. What strategies optimize hydrogen production from DME steam reforming in self-heating systems?

- Methodology : Design autothermal reactors with integrated combustion zones to sustain endothermic reforming (ΔH = +135 kJ/mol). Use Cu/ZnO/Al₂O₃ catalysts at 250–300°C and steam-to-DME ratios of 2–3. Monitor H₂ yield (>70%) and CO selectivity (<5%) via GC-TCD .

- Innovation : Co-feeding CO₂ moderates coke formation and enhances H₂ purity by shifting water-gas equilibrium .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.